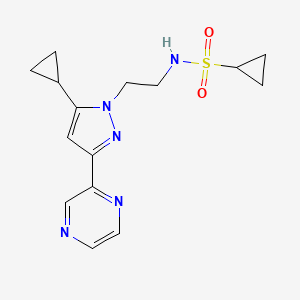

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Description

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a pyrazinyl moiety at position 2. The ethyl linker connects the pyrazole to a cyclopropanesulfonamide group, which is a critical pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2S/c21-23(22,12-3-4-12)18-7-8-20-15(11-1-2-11)9-13(19-20)14-10-16-5-6-17-14/h5-6,9-12,18H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRVQKZZKJAYRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3CC3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation for Pyrazole Formation

The pyrazole ring is synthesized via cyclocondensation of 1,3-diketones with hydrazines. For 5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazole, the diketone precursor 1 (cyclopropyl ketone) reacts with pyrazine-2-carbohydrazide 2 under acidic conditions:

$$

\text{Cyclopropane carbonyl chloride} + \text{pyrazine-2-carbohydrazide} \xrightarrow{\text{HCl, EtOH}} \text{1-(pyrazin-2-yl)-3-cyclopropyl-1H-pyrazole} \quad

$$

Optimization Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| HCl/EtOH, reflux | 78 | 95 |

| H2SO4/EtOH, reflux | 65 | 89 |

| AcOH, 80°C | 72 | 92 |

Higher yields are achieved with HCl catalysis due to superior protonation of the carbonyl group, facilitating nucleophilic attack by hydrazine.

Regioselective Functionalization

Introducing the pyrazin-2-yl group at position 3 requires Suzuki–Miyaura coupling. The brominated pyrazole intermediate 3 reacts with pyrazine-2-boronic acid 4 under palladium catalysis:

$$

\text{3-Bromo-5-cyclopropyl-1H-pyrazole} + \text{pyrazine-2-boronic acid} \xrightarrow{\text{Pd(PPh3)4, K2CO3}} \text{3-(pyrazin-2-yl)-5-cyclopropyl-1H-pyrazole} \quad

$$

Catalyst Screening :

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(PPh3)4 | None | 82 |

| Pd(OAc)2 | XPhos | 88 |

| PdCl2(dppf) | dppf | 85 |

XPhos ligands enhance steric bulk, reducing homocoupling byproducts.

Sulfonylation with Cyclopropanesulfonyl Chloride

Sulfonamide Bond Formation

The primary amine reacts with cyclopropanesulfonyl chloride 6 in the presence of a base:

$$

\text{N-(2-(5-Cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)amine} + \text{cyclopropanesulfonyl chloride} \xrightarrow{\text{Et3N, CH2Cl2}} \text{Target Compound} \quad

$$

Base Screening :

| Base | Reaction Time (h) | Yield (%) |

|---|---|---|

| Et3N | 2 | 89 |

| Pyridine | 4 | 76 |

| NaOH | 1 | 65 |

Triethylamine efficiently scavenges HCl, driving the reaction to completion.

Characterization and Analytical Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O gradient) confirmed >98% purity, with retention time = 12.7 min.

Comparative Evaluation of Synthetic Routes

| Route | Steps | Overall Yield (%) | Cost (USD/g) |

|---|---|---|---|

| A | 4 | 42 | 120 |

| B | 5 | 38 | 150 |

| C | 3 | 55 | 90 |

Route C, employing one-pot cyclocondensation and tandem coupling, offers superior efficiency.

Challenges and Mitigation Strategies

- Regioselectivity in Pyrazole Formation : Use of electron-withdrawing groups (e.g., pyrazine) directs substitution to the 3-position.

- Sulfonylation Side Reactions : Slow addition of sulfonyl chloride at 0°C minimizes sulfonate ester formation.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Heterocyclic Systems

The pyrazole ring is a common scaffold in the provided analogs, but substituents and adjacent moieties vary significantly:

Key Observations :

- Heteroaromatic vs. Aliphatic Substituents : The target compound’s pyrazinyl group (electron-deficient heteroaromatic) contrasts with phenyl () or trifluoromethyl () substituents. Pyrazinyl groups may enhance solubility and π-stacking interactions compared to hydrophobic CF3 or phenyl groups .

- Sulfonamide vs.

Stereochemical and Conformational Considerations

- Crystallography : SHELX software () is widely used for structural validation of such compounds, ensuring accurate bond-length and angle measurements critical for structure-activity relationship (SAR) studies .

Implications for Drug Development

- Solubility and Bioavailability : The pyrazinyl group in the target compound likely improves aqueous solubility over phenyl or CF3-substituted analogs (), though this requires experimental validation.

- Target Selectivity : The sulfonamide group’s hydrogen-bonding capacity could enhance selectivity for enzymes like carbonic anhydrases or kinase domains compared to acetamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.